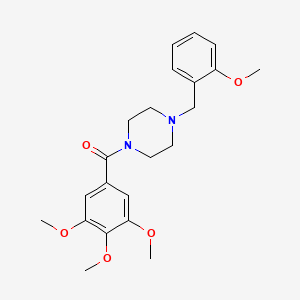

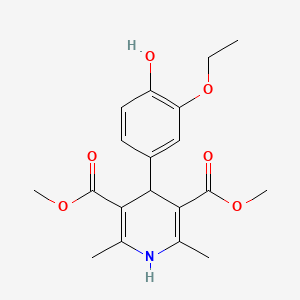

![molecular formula C17H13ClN4O3S B3459432 4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3459432.png)

4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Descripción general

Descripción

“4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide” is a chemical compound . It is also known as Saflufenacil Metabolite M800H35 .

Molecular Structure Analysis

The molecular structure of a similar compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), has been reported . The complex crystallizes in the space group P21/n and includes two chloride ions and two N4-acetylsulfadiazine molecules coordinated to the metal center, each organic moiety being bonded to Cu(II) through a pyrimidinyl nitrogen atom .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Pyrimidines, which are part of the structure of this compound, are known to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

TNF-α-Inhibitory Activity

The compound has been reported to exhibit potent inhibitory effects against the LPS-activated TNF-α generation . This suggests potential applications in the treatment of diseases where TNF-α plays a significant role, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis of New Pyrimidine Derivatives

The compound can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

4. Development of Targeted Kinase Inhibitors (TKIs) The compound could potentially be used in the development of more potent and effective targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases, which are involved in cell growth and survival.

Antibacterial and Antimicrobial Activities

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Therefore, this compound could potentially be used in the development of new antibacterial and antimicrobial agents.

6. Enhancement of Binding Affinity with Serotonin (5-HT) Receptor Sites The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance the binding affinity of the compound with the serotonin (5-HT) receptor sites . This suggests potential applications in the treatment of disorders related to serotonin imbalance, such as depression and anxiety disorders.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with lipoxygenase-3 soybean complex receptors .

Mode of Action

It’s suggested that the compound may exhibit anti-inflammatory activity by interacting with its target receptors .

Biochemical Pathways

Given its potential anti-inflammatory activity, it may influence pathways related to inflammation and immune response .

Result of Action

Based on its potential anti-inflammatory activity, it may help to reduce inflammation and modulate immune response .

Propiedades

IUPAC Name |

4-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRNRODMIUBDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

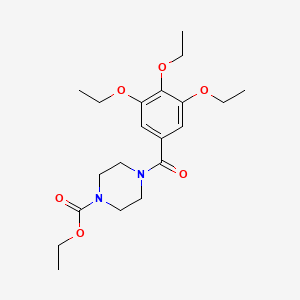

![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)

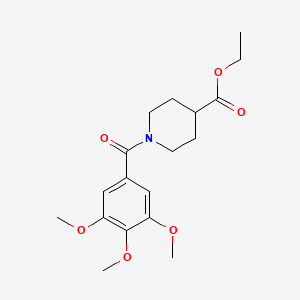

![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)

![N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)

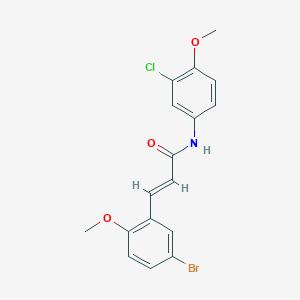

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)

![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)

![2-chloro-N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B3459417.png)

![3-bromo-4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3459419.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B3459426.png)

![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)